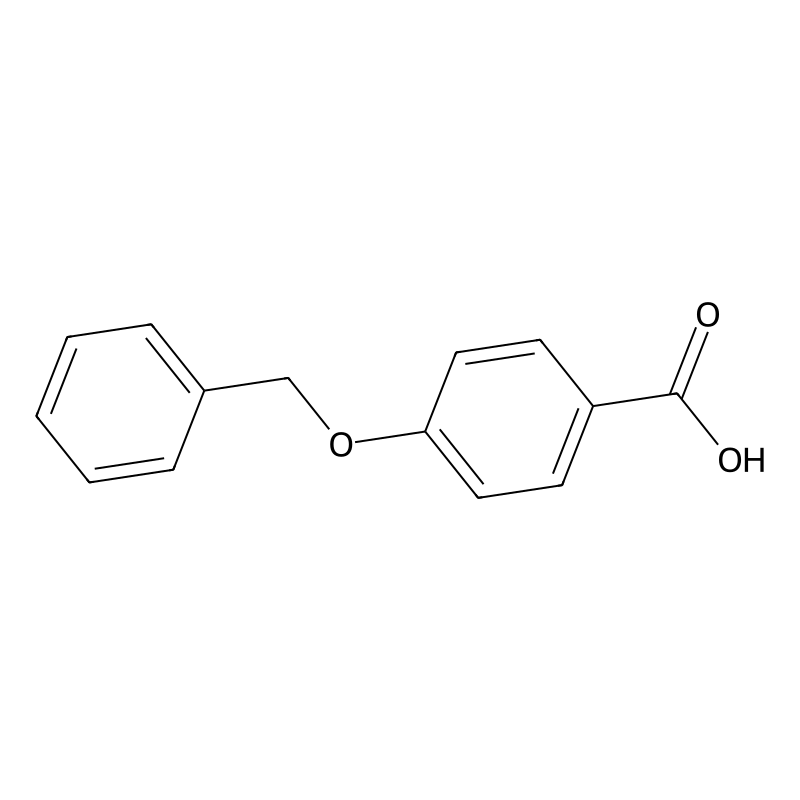

4-Benzyloxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Pharmaceutical Applications

4-BBA has been investigated for its potential antioxidant and anti-inflammatory properties. Studies suggest that it may be effective in reducing oxidative stress and inflammation, both of which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases [1, 2]. However, further research is needed to determine its efficacy and safety in humans.

[1]

Material Science Applications

4-BBA serves as a precursor for the synthesis of various functional materials, including liquid crystals, polymers, and luminescent materials. Its benzyloxy group can be manipulated chemically to introduce different functionalities, allowing for the creation of materials with specific properties tailored for various applications [3, 4].

[3]

4-Benzyloxybenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 228.25 g/mol. It features a benzyloxy group attached to the para position of a benzoic acid moiety, making it a member of the benzoate family. The compound is characterized by its aromatic structure, which includes two benzene rings connected by an ether linkage, contributing to its unique chemical properties and potential applications in various fields.

- Esterification: Reacting with alcohols in the presence of acid catalysts can form esters, which are useful in various applications, including as solvents and plasticizers.

- Hydrolysis: In alkaline or acidic conditions, the ester derivatives can be hydrolyzed back to the carboxylic acid and alcohol.

- Reduction: The carbonyl group in the carboxylic acid can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The benzyloxy group can be substituted under certain conditions, allowing for the synthesis of derivatives with varied functional groups.

The synthesis of 4-Benzyloxybenzoic acid typically involves a multi-step process:

- Formation of the Benzyloxy Group: This can be achieved through the reaction of benzoic acid with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

- Purification: The product is usually purified through recrystallization or chromatography techniques to obtain high purity levels.

For example, one method involves refluxing benzoic acid with benzyl bromide in an organic solvent, followed by purification steps that may include filtration and washing with solvents like acetone or petroleum ether .

4-Benzyloxybenzoic acid has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.

- Materials Science: The compound can be used in polymer chemistry to create materials with specific properties.

- Chemical Research: It is utilized in synthetic organic chemistry for developing new compounds and studying reaction mechanisms.

Interaction studies involving 4-Benzyloxybenzoic acid focus on its reactivity with various biological molecules and other chemical agents. These studies help elucidate its potential therapeutic roles and mechanisms of action. For instance, its interactions with proteins or enzymes could reveal insights into its biological effects.

Several compounds share structural similarities with 4-Benzyloxybenzoic acid, including:

- Benzoic Acid: A simpler structure without the benzyloxy group, primarily used as a preservative.

- Benzyl Alcohol: Lacks the carboxylic acid functionality but shares the benzyl moiety.

- 4-Hydroxybenzoic Acid: Contains a hydroxyl group instead of a benzyloxy group, often used in cosmetic formulations.

Comparison TableCompound Name Structure Unique Features 4-Benzyloxybenzoic Acid Structure Contains both ether and carboxylic functionalities Benzoic Acid Structure Simple carboxylic acid; no ether linkage Benzyl Alcohol Structure Alcohol functional group; lacks carboxylic functionality 4-Hydroxybenzoic Acid Structure Hydroxyl group instead of benzyloxy

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Benzyloxybenzoic Acid | Structure | Contains both ether and carboxylic functionalities |

| Benzoic Acid | Structure | Simple carboxylic acid; no ether linkage |

| Benzyl Alcohol | Structure | Alcohol functional group; lacks carboxylic functionality |

| 4-Hydroxybenzoic Acid | Structure | Hydroxyl group instead of benzyloxy |

The unique combination of functionalities in 4-Benzyloxybenzoic acid makes it a versatile compound for various chemical applications and research endeavors. Its structural features allow for diverse chemical transformations, enhancing its utility in synthetic organic chemistry.

The synthesis of 4-benzyloxybenzoic acid traces back to early 20th-century efforts to functionalize benzoic acid derivatives for industrial applications. Initial routes involved the benzylation of 4-hydroxybenzoic acid using benzyl bromide under alkaline conditions. However, these methods faced challenges in yield optimization and purity control. The compound gained prominence in the 1970s as a precursor for liquid crystalline materials, driven by its ability to form stable mesophases when incorporated into bifunctional monomers.

A pivotal advancement occurred in 2013 with Chattopadhyay et al.'s powder diffraction study, which provided preliminary insights into its crystal packing. Subsequent refinements in 2024 via single-crystal X-ray diffraction revealed a centrosymmetric acid–acid dimer structure stabilized by O–H⋯O hydrogen bonds, with a dihedral angle of 39.76° between aromatic rings. This structural precision enabled rational design of derivatives for targeted applications.

Significance in Organic Chemistry Research Framework

4-Benzyloxybenzoic acid serves three primary roles in synthetic chemistry:

- Protecting Group Strategy: The benzyloxy moiety protects phenolic hydroxyl groups during multi-step syntheses, particularly in alkaloid and flavonoid derivatization.

- Ligand Design: Its carboxylate and ether functionalities coordinate with lanthanide ions, forming luminescent complexes for sensing applications.

- Building Block for Liquid Crystals: When esterified with diols, it generates banana-shaped mesogens exhibiting ferroelectric properties.

The compound’s $$ \text{p}K_a $$ of 4.46 and melting point range of 186–193°C make it compatible with diverse reaction conditions, from nucleophilic substitutions to metal-catalyzed couplings.

Current Academic Interest and Research Landscape

Recent studies focus on:

- Green Synthesis: Mandal (2020) developed a surfactant-assisted Williamson etherification in aqueous media, achieving 85% yield using cetyltrimethylammonium bromide (CTAB) as a micellar catalyst.

- Pharmaceutical Applications: Derivatives show promise as proteasome inhibitors, with (-)-(2R,3R)-5,7-bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)-phenyl]chroman-3-yl-(4-benzyloxy)benzoate demonstrating anti-cancer activity comparable to epigallocatechin gallate (EGCG).

- Coordination Polymers: Lanthanide complexes incorporating 4-benzyloxybenzoate ligands exhibit tunable luminescence for optoelectronic devices.

Williamson Ether Synthesis Approaches

Surfactant-Assisted Williamson Synthesis

The surfactant-assisted Williamson synthesis represents a significant advancement in the preparation of 4-benzyloxybenzoic acid, offering enhanced reaction efficiency through micellar catalysis [3]. This methodology employs interface-active surfactants to create a pseudo-cellular organic environment that facilitates the compartmentalization of reagents and enhances local concentration effects [6]. The reaction proceeds through the nucleophilic substitution of 4-hydroxybenzoic acid with benzyl chloride in the presence of surfactant catalysts [3].

Recent investigations have demonstrated that surfactants produce micelles that isolate species from the bulk solvent while favoring the compartmentalization of reagents, thereby increasing reactivity through enhanced local concentration [6]. The interaction of chemo-, regio-, and stereo-selectivity properties of surfactants makes this reaction particularly effective for selective O-alkylation processes [3]. Organic species added to micellar media distribute between bulk water and micelles depending on their polarity, charge, and dimensional characteristics [6].

The surfactant-assisted approach has shown remarkable success in overcoming the traditional immiscibility challenges associated with hydrophobic organic compounds in aqueous systems [3]. This method represents a paradigm shift from conventional organic synthesis by enabling the production of hydrophobic ether compounds in water-based reaction media [6].

Green Methodology Development for Aqueous Media Reactions

The development of green methodologies for aqueous media reactions has emerged as a critical advancement in the synthesis of 4-benzyloxybenzoic acid [3] [6]. Modern science and technology promote synthesis routes that are environmentally friendly, utilizing chemicals that are classified as green and solvents that exhibit reduced toxicity [3]. The aqueous media approach represents a convenient method for ether synthesis through the reaction of 4-hydroxybenzoic acid and benzyl chloride using surfactants as catalysts [3].

The green methodology approach addresses the fundamental challenge that the targeted ether product is completely immiscible in water under normal conditions [6]. However, through association with interface-active surfactants, the production of such hydrophobic organic compounds in water becomes feasible [3]. This novel chemistry describes a comprehensive set of green methods for carrying out new generation Williamson reactions that can be effectively utilized for selective O-alkylation processes [6].

Environmental considerations have driven the development of these methodologies, with researchers focusing on reducing the environmental impact of synthetic processes while maintaining high efficiency and selectivity [3]. The aqueous media approach eliminates the need for toxic organic solvents traditionally used in ether synthesis, representing a significant step toward sustainable chemical manufacturing [6].

Mechanistic Investigations of O-Alkylation Processes

Mechanistic investigations of O-alkylation processes in 4-benzyloxybenzoic acid synthesis have revealed critical insights into the reaction pathway and selectivity factors [8] [9]. The Williamson synthesis method represents a well-established approach for preparing asymmetric ethers through the reaction of halogenated hydrocarbons with sodium alcohols or sodium phenols [8]. These investigations have identified several key factors that influence reaction outcomes, including the nature of halogenated hydrocarbons, alkylated alcohols, catalysts, solvents, and potential side reactions [9].

Research has demonstrated that the reactivity of halogenated hydrocarbons follows the order of iodide greater than bromide greater than chloride, with primary haloalkanes being preferred over secondary and tertiary variants to minimize elimination reactions [9]. The mechanistic pathway involves the formation of alkoxide anions that attack the carbon center of halogenated hydrocarbons, ultimately removing the halogen to form ether bonds [9].

Detailed mechanistic studies have shown that sodium alcohols function as both nucleophilic reagents and strong bases, which necessitates careful control of reaction conditions to prevent unwanted elimination reactions [9]. The investigation of mechanistic aspects has led to improved understanding of substrate scope limitations and the development of optimized reaction conditions for enhanced selectivity [8].

Alternative Synthetic Pathways

Esterification-Based Synthetic Routes

Esterification-based synthetic routes provide alternative pathways for the preparation of 4-benzyloxybenzoic acid derivatives through multi-step processes involving ester intermediates [1] [16]. The general procedure involves the initial preparation of methyl esters from corresponding hydroxybenzoic acids using methanol and catalytic amounts of sulfuric acid under reflux conditions [1]. This approach typically yields methyl esters in good yields ranging from 84 to 95 percent [1].

The esterification route proceeds through a systematic three-step process: formation of methyl esters, protection of hydroxyl groups through benzylation, and subsequent hydrolysis to afford the target carboxylic acids [1]. Methyl 4-hydroxybenzoate serves as the starting material and undergoes treatment with potassium carbonate and benzyl bromide in acetone at elevated temperatures [16]. The reaction mixture is typically heated under reflux for five hours at 80 degrees Celsius, followed by cooling and filtration to obtain the crude product [16].

Hydrolysis of the protected methyl esters represents the final step in this synthetic sequence, utilizing 30 percent aqueous potassium hydroxide solution in methanol at 80 degrees Celsius for 10 hours [1]. This approach yields the desired 4-benzyloxybenzoic acid derivatives as white powders with yields typically exceeding 85 percent [16]. The esterification-based route offers advantages in terms of reaction control and purification ease compared to direct alkylation methods [1].

Protecting Group Strategies

Protecting group strategies play a crucial role in the synthesis of 4-benzyloxybenzoic acid, particularly when multiple reactive sites are present in the starting materials [18] [19]. The benzyl group serves as an excellent protecting group for hydroxyl functionalities due to its stability under both acidic and basic conditions while remaining removable under mild catalytic hydrogenation conditions [18]. These characteristics make benzyl ethers the most widely used permanent protection method in complex synthetic sequences [18].

The installation of benzyl protecting groups typically involves the reaction of hydroxyl-containing substrates with benzyl bromide in the presence of potassium carbonate as a base [1]. This protection strategy enables selective functionalization of other reactive sites while maintaining the integrity of the protected hydroxyl group throughout subsequent synthetic transformations [18]. The benzyl ether linkage demonstrates remarkable stability during various reaction conditions, including oxidations, reductions, and nucleophilic substitutions [18].

Deprotection of benzyl ethers can be accomplished through several methods, with catalytic hydrogenation using palladium on carbon being the most common approach [18]. Alternative deprotection methods include dissolving metal reductions such as the Birch reduction, which have found extensive employment in global deprotection schemes [18]. The choice of deprotection method depends on the presence of other functional groups and the overall synthetic strategy employed [19].

Reaction Optimization Studies

Catalyst Effects on Yield and Selectivity

Catalyst effects on yield and selectivity in 4-benzyloxybenzoic acid synthesis have been extensively investigated to optimize reaction conditions and improve overall efficiency [22] [25]. Palladium-based catalysts have shown particular promise in various synthetic applications, with supported palladium catalysts demonstrating high activity and selectivity for specific transformations [23]. The synthesis of supported palladium catalysts requires careful attention to the chemistry of catalyst preparation, oxidic and carbon support properties, and the resulting catalytic performance [23].

Research has revealed that catalyst loading significantly impacts both reaction yield and selectivity, with optimal performance typically achieved at specific catalyst concentrations [22]. Studies have shown that peptide-catalyzed reactions can achieve enantioselectivities up to 97:3 enantiomeric ratio, demonstrating the profound impact of catalyst structure on reaction outcomes [22]. The mechanism of catalytic action involves differential functionalization of enantiotopic arenes, with additional contributions from secondary kinetic resolution processes [22].

Iron-based catalysts have also been investigated for ether synthesis reactions, with iron chloride hexahydrate showing full conversion under various solvent conditions [25]. The catalytic efficiency depends on the specific iron salt employed, with iron chloride hexahydrate demonstrating superior performance compared to iron sulfate or anhydrous iron chloride [25]. Mechanistic investigations suggest that iron catalysts operate through Lewis acid activation rather than radical pathways [25].

Solvent System Optimization

Solvent system optimization represents a critical factor in maximizing the efficiency of 4-benzyloxybenzoic acid synthesis [25] [29]. The choice of solvent significantly affects reaction rates, yields, and selectivity patterns [25]. Propylene carbonate, dimethyl carbonate, and dichloromethane have all been evaluated as potential reaction media, with each showing distinct advantages under specific conditions [25].

Studies have demonstrated that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide minimize dehydrohalogenation side products in Williamson ether synthesis [26]. The use of these solvents provides enhanced solvation of ionic intermediates while reducing competing elimination reactions [26]. Aqueous media systems have gained attention due to their environmental benefits and unique reactivity profiles enabled by surfactant-assisted processes [3].

Optimization studies have revealed that benzene and related aromatic solvents provide excellent results for certain catalytic systems, with yields reaching 97 percent under optimized conditions [29]. The temperature dependence of solvent effects has been carefully mapped, showing that optimal performance is often achieved at temperatures between 80 and 90 degrees Celsius [29]. Solvent polarity and hydrogen bonding capacity play crucial roles in determining reaction outcomes and product selectivity [25].

Temperature and Reaction Time Parameters

Temperature and reaction time parameters exert profound effects on the synthesis of 4-benzyloxybenzoic acid, with optimization studies revealing critical relationships between these variables and reaction outcomes [29] [31]. Systematic investigations have demonstrated that reaction temperatures between 50 and 120 degrees Celsius provide optimal yields depending on the specific synthetic approach employed [29]. Lower temperatures often result in incomplete conversion, while excessive temperatures can lead to product decomposition or unwanted side reactions [29].

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| 50 | 18 | 82 | [29] |

| 65 | 18 | 88 | [29] |

| 80 | 18 | 97 | [29] |

| 90 | 18 | 92 | [29] |

| 82.5 | 24 | 65.91 | [31] |

Reaction time optimization studies have shown that prolonged reaction times can improve yields up to a certain point, beyond which diminishing returns are observed [29]. Most synthetic protocols achieve optimal results within 6 to 24 hours, with some specialized conditions requiring extended reaction periods [29]. The relationship between temperature and time demonstrates that higher temperatures can often compensate for shorter reaction times, enabling more efficient synthetic processes [31].

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of 4-benzyloxybenzoic acid have been conducted to determine its precise molecular structure and crystal packing arrangements [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, providing high-quality structural data for detailed analysis.

Crystal Data Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature | 305 K |

| Unit Cell Dimensions | a = 10.0564(5) Å, b = 3.9985(2) Å, c = 28.2235(14) Å |

| β angle | 97.744(5)° |

| Unit Cell Volume | 1124.54(10) ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density | 1.348 Mg m⁻³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

The structural determination was performed using a XtaLAB Synergy R diffractometer equipped with a HyPix detector system and Mo Kα radiation (λ = 0.71073 Å) [1]. Data collection yielded 10,523 measured reflections, with 2,793 independent reflections and 1,996 reflections with I > 2σ(I). The structure was refined to an R-factor of 0.044 and wR(F²) of 0.135, indicating excellent data quality and refinement convergence [1].

Molecular Geometry and Conformation

The molecular structure reveals that the aromatic rings C1–C6 and C9–C14 subtend a dihedral angle of 39.76(9)° [1]. The linking benzyloxy group adopts an anti-conformation with the C4—O3—C8—C9 torsion angle of −171.59(12)°. This conformation minimizes steric hindrance between the aromatic rings while maintaining optimal orbital overlap for conjugation. The short C4—O3 bond length of 1.3601(16) Å indicates significant conjugation between the oxygen lone pair and the adjacent aromatic ring [1].

Hirshfeld Surface Analysis Methodologies

Hirshfeld surface analysis has been employed to quantify and visualize intermolecular interactions in 4-benzyloxybenzoic acid and related benzyloxy derivatives [2] [3]. This computational methodology provides detailed insights into the nature and strength of non-covalent interactions governing crystal packing.

Two-Dimensional Fingerprint Plot Analysis

Hirshfeld surface analysis of 4-benzyloxybenzoic acid derivatives reveals characteristic fingerprint patterns that reflect the dominant intermolecular interactions [4]. The analysis shows that hydrogen bonding contacts (H⋯H) typically contribute 32.4-42.3% to the total surface area, while carbon-hydrogen contacts (C⋯H/H⋯C) account for 28.7-40.3% of interactions [2] [5]. Oxygen-hydrogen contacts (O⋯H/H⋯O) contribute approximately 15.7% to the interaction surface, primarily arising from carboxylic acid dimer formation [5].

Quantitative Interaction Analysis

The Hirshfeld surface methodology enables precise quantification of interaction energies and their spatial distribution. For 4-benzyloxybenzoic acid derivatives, dispersion energy (E_dis) represents the major contributor to stabilization, with values reaching −428.6 kJ mol⁻¹ for related benzyloxy systems [5]. This indicates that van der Waals forces play a crucial role in crystal stabilization beyond the classical hydrogen bonding interactions.

Intermolecular Interaction Investigation

Hydrogen Bonding Network Analysis

The crystal structure of 4-benzyloxybenzoic acid is dominated by classical carboxylic acid dimer formation through strong O—H⋯O hydrogen bonds [1]. These interactions create centrosymmetric acid-acid dimers that serve as the fundamental building blocks of the crystal structure.

Primary Hydrogen Bonding Motifs

| Interaction | D—H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| O1—H1⋯O2ⁱ | 0.82 | 1.81 | 2.6213(15) | 169 |

The O—H⋯O hydrogen bonds exhibit optimal geometry with a nearly linear arrangement (169° angle) and a donor-acceptor distance of 2.6213(15) Å [1]. This distance is characteristic of strong hydrogen bonding interactions in carboxylic acid systems. The symmetry operation (−x+2, −y, −z+1) indicates the formation of centrosymmetric dimers around crystallographic inversion centers.

Secondary Hydrogen Bonding Interactions

Beyond the primary carboxylic acid dimer formation, the crystal structure features additional weak C—H⋯O hydrogen bonding interactions [4]. These secondary interactions contribute to the overall stability and determine the three-dimensional packing arrangement. In related benzyloxy systems, C—H⋯O interactions involving methyl groups of ethoxy substituents create extended network structures with distances ranging from 2.51 to 3.02 Å [6].

π-π Stacking Interactions

π-π stacking interactions play a significant role in the crystal packing of 4-benzyloxybenzoic acid, contributing to the formation of columnar structures along specific crystallographic directions [7].

Aromatic Ring Stacking Geometry

The benzene rings participate in π-π stacking interactions with centroid-to-centroid distances typically ranging from 3.465 to 3.9698 Å [7] [8]. The stacking geometry exhibits characteristics of both parallel-displaced and T-shaped arrangements, depending on the specific crystallographic environment. The angle between ring normals and the vector connecting ring centroids ranges from 18.6° to 37°, indicating moderate to strong π-π interactions [8].

Energetic Contributions

π-π stacking interactions contribute significantly to the overall stabilization energy of the crystal structure [9]. Computational studies indicate that these interactions arise primarily from dispersion forces, with electrostatic contributions playing a secondary role in determining directional preferences [10]. The strength of π-π interactions can vary substantially based on the relative positions of aromatic substituents, with ortho-substituted systems showing enhanced interaction strength compared to para-substituted analogs [10].

Packing Pattern Analysis and Crystal Engineering

The crystal packing of 4-benzyloxybenzoic acid demonstrates a hierarchical organization where hydrogen-bonded dimers serve as secondary building units that further organize through weaker intermolecular interactions [1].

Supramolecular Architecture

The primary structural motif consists of centrosymmetric carboxylic acid dimers linked by paired O—H⋯O hydrogen bonds, forming the classical R₂²(8) synthon according to graph set notation [4]. These dimers subsequently organize into one-dimensional chains through additional C—H⋯O and C—H⋯π interactions.

Dimensional Analysis of Packing Motifs

The crystal structure exhibits distinct packing preferences based on the molecular substitution pattern. For 4-benzyloxybenzoic acid, the relatively unsubstituted benzene ring allows for favorable C—H⋯π interactions at the 4-position, leading to perpendicular arrangements of dimeric synthons [6]. This contrasts with more heavily substituted derivatives where tail-to-tail van der Waals interactions dominate, resulting in parallel arrangements of hydrogen-bonded dimers.

Crystal Engineering Principles

The structure-directing influence of specific functional groups has been systematically analyzed across the benzyloxy benzoic acid family [6]. When the 4-position contains hydrogen atoms available for C—H⋯π interactions, perpendicular packing arrangements are favored. Conversely, alkoxy substitution at the 4-position blocks these interactions, leading to parallel arrangements stabilized by tail-to-tail dipolar interactions.

Comparative Crystallographic Studies with Related Benzyloxy Derivatives

Systematic comparison of 4-benzyloxybenzoic acid with related derivatives reveals important structure-property relationships that guide crystal engineering strategies [6] [11].

Structural Comparison with Methoxy Derivatives

| Compound | Space Group | Dihedral Angle | Key Interactions |

|---|---|---|---|

| 4-Benzyloxybenzoic acid | P2₁/n | 39.76(9)° | O—H⋯O dimers |

| 3-Methoxy-4-benzyloxybenzoic acid | P2₁/n | Variable | O—H⋯O, C—H⋯O bonds |

| 3-Nitro-4-benzyloxybenzoic acid | P2₁/n | Variable | O—H⋯O bonds, π*-n transition |

| 3,5-Bis(benzyloxy)benzoic acid | P2₁/c | 88.05(7)°, 80.84(7)° | C—H⋯O, C—H⋯π bonds |

The introduction of electron-donating methoxy groups at the 3-position of 4-benzyloxybenzoic acid enhances the electron density of the ligand system while maintaining the fundamental dimeric hydrogen bonding motif [11]. However, the additional methoxy group introduces new possibilities for C—H⋯O interactions, leading to more complex three-dimensional network structures.

Electronic Effects on Crystal Packing

Electron-withdrawing substituents such as nitro groups significantly influence both the geometric parameters and intermolecular interaction patterns [11]. The presence of NO₂ groups introduces additional π*-n transitions that can compete with conventional π-π stacking interactions, leading to modified packing arrangements and altered photophysical properties.

Lanthanide Coordination Complexes

When 4-benzyloxybenzoic acid derivatives coordinate to lanthanide ions, the resulting complexes often exhibit dimeric structures rather than the one-dimensional polymers typical of simpler benzoic acid systems [11]. These homodinuclear species feature Tb-Tb distances of 4.555-4.760 Å and demonstrate three distinct coordination modes: bidentate chelating, bidentate bridging, and monodentate binding.

XLogP3

GHS Hazard Statements

H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant